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Methanone, cyclobutylidene-

Cat. No.: B14599283
CAS No.: 59078-45-4
M. Wt: 82.10 g/mol
InChI Key: KKECPQIBFZWDLC-UHFFFAOYSA-N
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Description

Historical Perspectives on Cyclobutane (B1203170) Chemistry and Strained Ring Systems

The journey into the world of cyclobutane and other strained rings began in the late 19th century with the pioneering work of Adolf von Baeyer. stanford.eduthieme-connect.de In 1885, Baeyer proposed his "strain theory," which postulated that the deviation of bond angles in cyclic compounds from the ideal tetrahedral angle of 109.5° creates inherent instability or "strain." stanford.eduthieme-connect.de This theory provided an initial framework for understanding the heightened reactivity of small rings like cyclopropane (B1198618) and cyclobutane compared to their larger, more flexible counterparts. masterorganicchemistry.com

Initially, Baeyer's theory assumed planar structures for all cycloalkanes. stanford.edu However, subsequent work by chemists like Hermann Sachse suggested that larger rings could adopt puckered, non-planar conformations to alleviate this strain. stanford.edu Despite this evolution in understanding, the fundamental concept of ring strain remains a cornerstone of organic chemistry, explaining the unique reactivity of molecules like cyclobutane. The inherent angle and torsional strain in the cyclobutane ring, while less severe than in cyclopropane, still renders it significantly more reactive than open-chain alkanes or larger cycloalkanes like cyclohexane. masterorganicchemistry.com This inherent reactivity has made cyclobutane and its derivatives attractive targets for synthetic chemists seeking to exploit strain release as a driving force for chemical transformations. The first synthesis of a cyclobutane derivative was reported in 1907. ru.nl

Significance of Exocyclic Double Bonds in Cyclobutylidene Scaffolds

The introduction of an exocyclic double bond to a cyclobutane ring, as seen in Methanone (B1245722), cyclobutylidene-, introduces further layers of structural and electronic complexity. The presence of the sp2-hybridized carbon atom in the ring alters the geometry and strain energy of the cyclobutane core. vulcanchem.com This arrangement facilitates π-orbital overlap between the cyclobutylidene fragment and the adjacent carbonyl group, influencing the molecule's electrophilic character. vulcanchem.com

The exocyclic double bond plays a crucial role in the reactivity of the molecule. It provides a site for a variety of chemical transformations, including oxidation, reduction, and addition reactions. Current time information in Bangalore, IN. Furthermore, the conjugation of the exocyclic double bond with the carbonyl group in Methanone, cyclobutylidene- creates an α,β-unsaturated ketone system. This functional group is known for its susceptibility to nucleophilic attack at the β-carbon (a Michael-type addition), a reaction pathway not available to the saturated analogue, cyclobutanone (B123998). vulcanchem.comtjpr.org The geometry of the exocyclic double bond can also influence the stereochemical outcome of reactions, a feature that is of significant interest in asymmetric synthesis. escholarship.org

Evolution of Academic Research Trajectories for Methanone, Cyclobutylidene-

The academic interest in Methanone, cyclobutylidene- and its analogues has evolved in tandem with advancements in synthetic methodologies and computational chemistry. Early research into cyclobutane derivatives was often focused on fundamental studies of ring strain and reactivity. The development of photochemical methods, particularly the [2+2] photocycloaddition of alkenes with α,β-unsaturated ketones, provided a key synthetic route to cyclobutane rings and, by extension, to compounds like Methanone, cyclobutylidene-. vulcanchem.comscribd.com For instance, the irradiation of methyl vinyl ketone with ethylene (B1197577) can yield Methanone, cyclobutylidene-. vulcanchem.com

In recent decades, research has expanded to explore the utility of cyclobutane derivatives in more complex synthetic endeavors and in medicinal chemistry. ru.nl The rigid, three-dimensional structure of the cyclobutane ring has been recognized as a valuable scaffold for the design of new therapeutic agents. ru.nl While direct pharmacological applications of Methanone, cyclobutylidene- itself are not widely reported, its structural motifs are found in more complex, biologically active molecules.

The advent of powerful computational tools has also significantly impacted the study of such compounds. Density Functional Theory (DFT) calculations have been employed to probe the electronic structure, ring strain energy, and conformational flexibility of cyclobutylidene systems. vulcanchem.com These theoretical studies provide valuable insights that complement experimental findings and help to predict the reactivity and properties of these strained molecules. For example, computational studies on cyclobutylidene, the parent carbene, have elucidated its complex rearrangement pathways. smolecule.com This fundamental understanding of the underlying carbene chemistry is relevant to the broader class of cyclobutylidene-containing compounds.

Interactive Data Tables

Below are interactive tables summarizing key data related to Methanone, cyclobutylidene-.

Table 1: Physicochemical and Spectroscopic Data for Methanone, cyclobutylidene-

PropertyValueSource
Molecular Formula C₅H₆O Current time information in Bangalore, IN.
Molecular Weight 82.10 g/mol Current time information in Bangalore, IN.
CAS Number 59078-45-4 vulcanchem.comCurrent time information in Bangalore, IN.
¹H NMR (δ, ppm) 3.8–4.2 (ring protons) vulcanchem.com
IR (ν, cm⁻¹) 1715 (C=O stretch) vulcanchem.com
Mass Spec (m/z) 68 → 40 (loss of CO) vulcanchem.com

Table 2: Calculated Properties of the Cyclobutylidene Scaffold

PropertyCalculated ValueMethodSource
Ring Strain Energy 29.8 kcal/molDFT (B3LYP/6-311+G(d,p)) vulcanchem.com
HOMO-LUMO Gap 5.1 eVDFT (B3LYP/6-311+G(d,p)) vulcanchem.com
Torsional Barrier (Ring Puckering) 8.3 kcal/molDFT (B3LYP/6-311+G(d,p)) vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O B14599283 Methanone, cyclobutylidene- CAS No. 59078-45-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59078-45-4

Molecular Formula

C5H6O

Molecular Weight

82.10 g/mol

InChI

InChI=1S/C5H6O/c6-4-5-2-1-3-5/h1-3H2

InChI Key

KKECPQIBFZWDLC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C=O)C1

Origin of Product

United States

Elucidation of Reaction Mechanisms in Methanone, Cyclobutylidene Chemistry

Intramolecular Rearrangement Pathways of Cyclobutylidene Carbenes

Cyclobutylidene carbenes are prone to rapid intramolecular rearrangements to achieve greater stability. These transformations are influenced by factors such as ring strain and the migratory aptitude of adjacent groups.

1,2-Hydrogen and 1,2-Carbon Migrations

One of the primary rearrangement pathways for cyclobutylidene involves 1,2-migrations, where either a hydrogen atom or a carbon atom shifts to the carbene center. wikipedia.org In the case of cyclobutylidene, both 1,2-hydrogen and 1,2-carbon migrations are competitive processes. acs.orgacs.org

Theoretical calculations have shown that for cyclobutylidene, the barrier for a 1,2-hydrogen migration is approximately 9.7 kcal/mol. acs.org This is higher than in simpler alkyl carbenes due to increased hydrogen-hydrogen repulsion in the transition state. acs.org

Concurrently, 1,2-carbon migration, which leads to the formation of methylenecyclopropane (B1220202), has a calculated activation barrier of about 10.5 kcal/mol. acs.orgacs.org The relatively low barrier for this ring-contracting rearrangement is attributed to the release of ring strain in the four-membered ring and the geometric similarity between the carbene and the transition state. acs.orgacs.org Experimentally, carbon migration is a significant pathway, accounting for a substantial portion of the rearrangement products. acs.org

Activation Energies for 1,2-Migrations in Cyclobutylidene
Migration TypeProductCalculated Activation Energy (ΔG‡, kcal/mol)
1,2-Hydrogen MigrationCyclobutene (B1205218)9.7 acs.org
1,2-Carbon MigrationMethylenecyclopropane10.5 acs.orgacs.org

1,3-Hydrogen Migrations and Remote Rearrangements

While 1,2-migrations are dominant, 1,3-hydrogen migrations represent another possible, though less favored, rearrangement pathway for cyclobutylidene. This type of shift would lead to the formation of bicyclo[1.1.0]butane. However, computational studies indicate a significantly higher activation barrier of 14.6 kcal/mol for this process. acs.org Consequently, 1,3-hydrogen migration is generally not observed experimentally as it cannot compete effectively with the lower-energy 1,2-migration pathways. acs.org

Remote rearrangements, involving migrations over longer distances, are not characteristic of the primary decomposition pathways of simple cyclobutylidene due to the high energetic barriers involved. The reactivity is dominated by the more facile 1,2-shifts.

Interconversion Dynamics of Isomeric Forms

Cyclobutylidene can exist in different isomeric forms, particularly when substituted. The interconversion between these isomers can occur through various mechanisms, including bridge-flapping in bicyclic systems containing a cyclobutylidene unit. nih.gov Theoretical studies on complex systems like tricyclo[2.1.0.0²,⁵]pent-3-ylidene, which incorporates a cyclobutylidene moiety, reveal that bridge-flapping equilibria can exist. nih.gov The stability of different conformations (proximal vs. distal) is influenced by the electronic effects of substituents. nih.gov While direct studies on the interconversion of simple substituted cyclobutylidene isomers are less common, the principles of carbene rearrangements suggest that such dynamics would be rapid and influenced by the energetic landscape of the possible transition states. ucla.edu

Intermolecular Reaction Mechanisms Involving Cyclobutylidene Intermediates

Generated in the presence of other reagents, cyclobutylidene intermediates can be trapped through various intermolecular reactions, providing access to a range of cyclic and bicyclic structures.

Cycloaddition Reactions (e.g., [2+1] to cyclopropanes, [3+2] to bicyclo[2.1.1]hexanes, [3+3] cycloadditions)

Cycloaddition reactions are a hallmark of carbene chemistry. libretexts.org Cyclobutylidene, acting as a two-carbon component, can participate in [2+1] cycloadditions with alkenes to form cyclopropane (B1198618) derivatives. libretexts.org

More complex cycloadditions are also possible. For instance, in the context of intramolecular reactions, cyclobutadiene (B73232), a related four-membered ring system, can act as a two-atom component in a (2+2) cycloaddition with a tethered diene, which is formally a [4+2] cycloaddition in Woodward-Hoffmann terms. sandiego.edu While not a direct reaction of cyclobutylidene, this illustrates the diverse cycloaddition capabilities of strained four-membered rings.

Furthermore, 1,3-dipolar cycloadditions, which are formally [3+2] cycloadditions, are a powerful tool for constructing five-membered rings. uchicago.edunih.govlibretexts.org While cyclobutylidene itself is not a 1,3-dipole, its derivatives or reaction products can participate in such reactions. For example, the reaction of nitrones with methylenecyclobutane, a structural isomer of cyclobutylidene rearrangement products, proceeds via a [3+2] cycloaddition to yield spiro-fused isoxazolidines. acs.org

Nucleophilic Additions and Trapping Reactions (e.g., with alcohols)

The electrophilic carbene center of cyclobutylidene is susceptible to attack by nucleophiles. youtube.comyoutube.com In the presence of alcohols, cyclobutylidene can be trapped to form ethers. The mechanism likely involves the initial formation of an ylide through the attack of the alcohol's oxygen on the carbene carbon, followed by a rapid proton transfer to yield the final ether product. mdpi.com

This trapping reaction can be efficient, especially for carbenes that have a longer lifetime. acs.org The rate and outcome of the reaction can be influenced by the concentration of the trapping alcohol. nih.gov These reactions are crucial for intercepting the carbene intermediate and preventing its rearrangement, thus providing evidence for its existence and allowing for the synthesis of functionalized cyclobutane (B1203170) derivatives. nih.gov

Intermolecular Reactions of Cyclobutylidene Intermediates
Reaction TypeReactantProduct TypeReference Example
[2+1] CycloadditionAlkeneSpirocyclopropaneGeneral carbene chemistry libretexts.org
Nucleophilic AdditionAlcoholCyclobutyl etherTrapping of long-lived carbenes acs.org

Electrophilic and Radical Mechanisms

Detailed mechanistic studies specifically focusing on the electrophilic and radical reactions of Methanone (B1245722), cyclobutylidene- are not extensively documented in readily accessible scientific literature. The reactivity of the exocyclic double bond in cyclobutylidene derivatives is influenced by the ring strain and the carbonyl group.

In theory, the carbon-carbon double bond in Methanone, cyclobutylidene- could be susceptible to electrophilic addition reactions . An electrophile would likely attack the π-electrons of the double bond, leading to the formation of a carbocation intermediate. This intermediate would be stabilized by the adjacent cyclobutane ring. The subsequent attack by a nucleophile would complete the addition reaction. The regioselectivity of such a reaction would be a key area of investigation.

Similarly, radical reactions involving Methanone, cyclobutylidene- could be initiated by radical species. A radical could add to the exocyclic double bond, forming a carbon-centered radical on the cyclobutane ring. This intermediate could then participate in further radical chain propagation steps or termination reactions. The stability of the resulting cyclobutyl radical would be a significant factor in the reaction's feasibility.

However, specific research findings detailing these mechanisms for Methanone, cyclobutylidene- are sparse.

Catalytic and Mechanistic Studies of Transformations

Catalysis offers a powerful tool for controlling the reactivity of strained ring systems. The following sections explore the potential roles of different catalytic approaches in the chemistry of Methanone, cyclobutylidene-.

While transition metal catalysis is widely employed in the chemistry of related compounds like methylenecyclobutanes, specific studies on the formation and reactivity of Methanone, cyclobutylidene- are not well-documented. For instance, palladium-catalyzed reactions of methylenecyclobutanes often involve C-C bond activation and ring-opening. researchgate.netresearchgate.net Rhodium catalysts have also been utilized in the synthesis of substituted methylenecyclopentanes from dienes. rsc.org These studies on analogous structures suggest that transition metals could play a significant role in modulating the reactivity of the cyclobutylidene moiety in Methanone, cyclobutylidene-. Potential transformations could include cycloadditions, ring expansions, or cross-coupling reactions. However, dedicated mechanistic studies on Methanone, cyclobutylidene- are required to confirm these possibilities.

Table 1: Research Findings on Transition Metal-Catalyzed Reactions of Related Cyclobutane Derivatives

Catalyst System Substrate Type Transformation Mechanistic Insight
Palladium(II) Methylenecyclobutanes Ring expansion to cyclopentanones Data not available for Methanone, cyclobutylidene-
Rhodium(I) 1,6-dienes Cyclization to methylenecyclopentanes Data not available for Methanone, cyclobutylidene-

Organocatalysis provides a valuable strategy for the activation of carbonyl compounds and the control of stereochemistry. In the context of related cycloketones, organocatalysts have been used to facilitate asymmetric Michael additions and other annulation reactions. The activation typically proceeds through the formation of enamine or iminium ion intermediates, which then undergo stereocontrolled reactions.

For Methanone, cyclobutylidene-, an aminocatalyst could potentially react with the carbonyl group to form a reactive intermediate. This activation strategy could enable a variety of stereoselective transformations, such as conjugate additions to the exocyclic double bond or cycloaddition reactions. Despite the potential, specific research on the organocatalytic activation and stereochemical control of Methanone, cyclobutylidene- is not readily found in the scientific literature.

Table 2: Research Findings on Organocatalytic Reactions of Related Cyclic Ketones

Catalyst Type Substrate Type Reaction Type Stereochemical Outcome
Chiral secondary amines Cyclopropanes Cyclobutane formation High diastereoselectivity and enantioselectivity

Superacids are extremely acidic media that can protonate even very weak bases, leading to the formation of highly reactive carbocations. The behavior of ketones in superacids has been a subject of interest, often leading to rearrangements and cyclization reactions. researchgate.netnih.gov For Methanone, cyclobutylidene-, protonation in a superacid medium would likely occur at the carbonyl oxygen, significantly enhancing the electrophilicity of the carbonyl carbon.

This could facilitate a number of transformations, such as rearrangements of the cyclobutane ring to relieve ring strain or reactions with available nucleophiles. However, detailed investigations into the superacid-catalyzed transformations of Methanone, cyclobutylidene- have not been specifically reported in the available literature.

Table 3: Research Findings on Superacid-Catalyzed Reactions of Ketones

Superacid System Substrate Type Observed Transformation Proposed Intermediate
TfOH 1-Aryl-3-bromo-2,2-difluoropropan-1-ones Hydroarylation of the carbonyl group Data not available for Methanone, cyclobutylidene-

Advanced Spectroscopic and Analytical Research Techniques for Methanone, Cyclobutylidene Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

NMR spectroscopy is a cornerstone of organic chemistry, providing unparalleled insight into the atomic-level structure of molecules. For Methanone (B1245722), cyclobutylidene-, various NMR experiments are employed to map out the carbon skeleton and determine the spatial relationships between atoms.

In the ¹H NMR spectrum of Methanone, cyclobutylidene-, distinct signals are expected for the protons on the four-membered ring. The protons on the carbon adjacent to the double bond (α-protons) would appear in a different region than the protons on the carbon further away (β-protons) due to the influence of the π-system.

The ¹³C NMR spectrum provides a count of the chemically distinct carbon atoms. oregonstate.edu For Methanone, cyclobutylidene-, signals corresponding to the carbonyl carbon of the ketene (B1206846) group, the sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the cyclobutyl ring are anticipated. The carbonyl carbon is expected to resonate at a significantly downfield chemical shift. The chemical shift for the carbons in the cyclobutane (B1203170) ring would be influenced by ring strain. docbrown.inforesearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methanone, cyclobutylidene- Predicted values are based on typical chemical shift ranges for similar functional groups.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O) N/A 190 - 205
Olefinic (=C) N/A 100 - 150
Olefinic (=CH₂) 2.5 - 4.0 40 - 60

While 1D NMR provides information about the types of atoms present, two-dimensional (2D) NMR experiments reveal how these atoms are connected. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. researchgate.net For Methanone, cyclobutylidene-, COSY would show correlations between the α-protons and β-protons within the cyclobutylidene ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. princeton.edu This technique would be used to definitively assign the carbon signals based on the assignments of their attached protons.

Table 2: Expected 2D NMR Correlations for Methanone, cyclobutylidene-

Experiment Correlated Nuclei Information Gained
COSY α-H ↔ β-H Confirms connectivity within the alkyl chain of the ring.
HSQC α-H ↔ α-Cβ-H ↔ β-C Assigns carbon signals based on direct C-H attachment.

Ketenes are known to be highly reactive species that can undergo dimerization or react with nucleophiles. Low-temperature NMR is a powerful technique for studying such reactive molecules by slowing down reaction rates, which can allow for the detection and characterization of transient intermediates. nih.gov By conducting NMR experiments at reduced temperatures (e.g., -70 °C), the stability of Methanone, cyclobutylidene- can be assessed in various solvents or in the presence of reactants. nih.gov Furthermore, this technique can be used to study conformational dynamics, such as the ring-puckering of the cyclobutane system, which may be too rapid to observe at room temperature.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a molecule. nih.gov For Methanone, cyclobutylidene-, with a molecular formula of C₅H₆O, the theoretical exact mass can be calculated with high precision. Experimental measurement of the molecular ion's mass using HRMS would serve to confirm this formula, distinguishing it from other isomers or compounds with the same nominal mass. nih.gov

Table 3: HRMS Data for Methanone, cyclobutylidene-

Parameter Value
Molecular Formula C₅H₆O
Theoretical Exact Mass 82.04186 Da

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to probe the fragmentation pathways of a selected precursor ion. nih.govyoutube.com This technique provides valuable structural information by breaking the molecule apart and analyzing the resulting fragment ions. nih.gov

For Methanone, cyclobutylidene-, the protonated molecular ion [M+H]⁺ would be selected in the first stage of the mass spectrometer. In the second stage, this ion would be fragmented through collision-induced dissociation. A plausible and characteristic fragmentation pathway for a ketene is the neutral loss of carbon monoxide (CO). The analysis of the resulting fragment ions helps to piece together the structure of the original molecule. wvu.edu

Table 4: Predicted MS/MS Fragmentation for Methanone, cyclobutylidene-

Precursor Ion (m/z) Neutral Loss Fragment Ion (m/z) Proposed Fragment Structure
83.0491 [C₅H₇O]⁺ CO (28.010 Da) 55.0547 [C₄H₇]⁺ Cyclobutylidene cation

Infrared (IR) Spectroscopy for Carbonyl and Alkylidenyl Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for the structural elucidation of "Methanone, cyclobutylidene-," providing direct insight into its key functional groups. The diagnostic power of IR spectroscopy lies in its ability to detect the vibrational frequencies of specific bonds within a molecule, which are characteristic of those bonds. For "Methanone, cyclobutylidene-," the most prominent features in its IR spectrum are the absorption bands corresponding to the carbonyl (C=O) and the alkylidene (C=C) stretching vibrations.

The carbonyl group gives rise to one of the most intense and easily identifiable absorptions in an IR spectrum, typically appearing in the 1660-1770 cm⁻¹ region. libretexts.orgpressbooks.pub The precise position of this absorption is highly sensitive to the molecular environment. In saturated acyclic or six-membered cyclic ketones, the C=O stretch is typically observed around 1715 cm⁻¹. orgchemboulder.com However, two competing structural effects in "Methanone, cyclobutylidene-" influence this frequency:

Ring Strain: The carbonyl group is part of a four-membered cyclobutane ring. The angle strain inherent in such small rings forces more s-character into the exocyclic C=O bond, strengthening it and shifting its stretching frequency to a significantly higher wavenumber. For instance, cyclobutanone (B123998), a related cyclic ketone, exhibits its C=O absorption at a high frequency of approximately 1785 cm⁻¹. libretexts.orgpressbooks.pub

Conjugation: The carbonyl group is in conjugation with the exocyclic alkylidene double bond. This conjugation allows for delocalization of π-electrons, which slightly lengthens and weakens the C=O bond. Consequently, conjugation typically lowers the carbonyl stretching frequency by about 25-30 cm⁻¹. libretexts.orglibretexts.org

In "Methanone, cyclobutylidene-," the frequency-increasing effect of ring strain and the frequency-decreasing effect of conjugation are superimposed. Therefore, the C=O stretching absorption is expected to occur at a wavenumber lower than that of cyclobutanone (~1785 cm⁻¹) but higher than that of a typical α,β-unsaturated ketone (~1685 cm⁻¹).

The second key functional group, the exocyclic alkylidene C=C bond, also produces a characteristic absorption band. The C=C stretching vibration for conjugated alkenes is typically found in the 1600-1680 cm⁻¹ range. This absorption is generally of medium to weak intensity compared to the carbonyl stretch. The presence of distinct, strong absorption in the high-frequency carbonyl region alongside a weaker band in the C=C stretching region provides compelling evidence for the α,β-unsaturated ketone structure of "Methanone, cyclobutylidene-".

Interactive Data Table: Characteristic IR Absorptions for Methanone, cyclobutylidene-

Functional GroupBond VibrationExpected Frequency Range (cm⁻¹)Key Influencing Factors
CarbonylC=O Stretch> 1700 (Est.)Ring Strain (Increases ν), Conjugation (Decreases ν)
AlkylideneC=C Stretch1600 - 1680Conjugation
AlkaneC-H Stretch2850 - 3000sp² and sp³ hybridized carbons

UV-Visible Spectroscopy for Conjugated Systems and Electronic Transitions

UV-Visible spectroscopy is a powerful tool for investigating the conjugated π-electron system present in "Methanone, cyclobutylidene-". Molecules containing alternating single and multiple bonds, such as the α,β-unsaturated carbonyl moiety in this compound, are known as chromophores and can absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. libretexts.org This absorption corresponds to the promotion of electrons from a lower energy molecular orbital to a higher energy one. libretexts.org

For "Methanone, cyclobutylidene-," which contains both π-bonds and non-bonding (n) lone-pair electrons on the oxygen atom, two primary types of electronic transitions are relevant:

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding molecular orbital (HOMO - Highest Occupied Molecular Orbital) to a π* antibonding molecular orbital (LUMO - Lowest Unoccupied Molecular Orbital). libretexts.orgcutm.ac.in In conjugated systems, the energy gap between the HOMO and LUMO is reduced compared to isolated double bonds. libretexts.org This results in absorption at longer wavelengths. The π → π* transition in α,β-unsaturated ketones is characterized by a high molar absorptivity (ε), typically in the range of 10,000 to 20,000, and is observed in the 215-250 nm region. cutm.ac.inyoutube.com

n → π Transitions:* This type of transition involves promoting an electron from a non-bonding orbital (the lone pairs on the carbonyl oxygen) to the π* antibonding orbital. cutm.ac.in Because non-bonding orbitals are generally higher in energy than π bonding orbitals, the energy gap for an n → π* transition is smaller. libretexts.org Consequently, this absorption occurs at a longer wavelength, typically between 310-330 nm for conjugated enones. youtube.com However, the spatial overlap between the n and π* orbitals is poor, making this a "forbidden" or low-probability transition. cutm.ac.in As a result, n → π* transitions are significantly weaker than π → π* transitions, with a much lower molar absorptivity (ε), often in the range of 10-100. cutm.ac.in

The UV-Vis spectrum of "Methanone, cyclobutylidene-" is therefore expected to display a very intense absorption band at a shorter wavelength (π → π) and a much weaker, broader band at a longer wavelength (n → π). The position and intensity of these bands are diagnostic for the conjugated enone chromophore and provide valuable confirmation of the compound's electronic structure.

Interactive Data Table: Electronic Transitions in Methanone, cyclobutylidene-

Electronic TransitionOrbitals InvolvedTypical Wavelength (λmax)Molar Absorptivity (ε)Characteristics
π → ππ (HOMO) → π (LUMO)215 - 250 nmHigh (10,000 - 20,000)Strong, intense absorption
n → πn → π (LUMO)310 - 330 nmLow (10 - 100)Weak, broad, low-probability transition

Strategic Applications of Methanone, Cyclobutylidene in Complex Molecule Synthesis

Role as Versatile Synthetic Intermediates and Building Blocks

Methanone (B1245722), cyclobutylidene- and related cyclobutane (B1203170) derivatives serve as highly valuable and versatile building blocks in organic synthesis. Their utility stems from the inherent ring strain of the four-membered ring, which can be harnessed to drive a variety of chemical transformations. These transformations include ring-expansions, ring-openings, and rearrangements, providing access to a wide array of more complex molecular structures. The presence of the exocyclic double bond and the ketone functionality in Methanone, cyclobutylidene- offers multiple reactive sites for functionalization, further enhancing its synthetic versatility.

The rigid, three-dimensional structure of the cyclobutane core is increasingly recognized as a desirable feature in medicinal chemistry for creating analogues of flat aromatic systems, a concept often referred to as "escaping from flatland". This structural feature can lead to improved pharmacological properties. The ability to synthesize a diverse library of cyclobutane derivatives from precursors like Methanone, cyclobutylidene- highlights their importance as versatile synthetic intermediates. For instance, various substituted cyclobutanes can be prepared through [2+2] cycloaddition reactions, which are a primary method for their synthesis.

The reactivity of cyclobutane derivatives can be finely tuned by the nature of their substituents. This allows for a high degree of control in synthetic planning, enabling chemists to design and execute complex synthetic sequences with precision. The following table illustrates the versatility of cyclobutane derivatives as synthetic intermediates by showcasing different reaction types and the resulting molecular scaffolds.

Reaction TypeStarting Material ClassResulting ScaffoldPotential Applications
[2+2] CycloadditionAlkenes, AllenesSubstituted CyclobutanesCore structures for bioactive molecules
Ring-OpeningDonor-Acceptor CyclobutanesFunctionalized acyclic chainsSynthesis of linear natural products
Ring-Expansionα-ArylcyclobutanonesSubstituted TetralonesAccess to polycyclic systems
Strain-Release ReactionsBicyclo[1.1.0]butanesDensely functionalized cyclobutanesSynthesis of complex carbocycles

Formation of Strained Carbocyclic and Bicyclic Scaffolds (e.g., alkylidenecyclopropanes, bicyclo[1.1.0]butanes)

A key application of cyclobutane derivatives, including those derived from Methanone, cyclobutylidene-, is in the synthesis of other highly strained ring systems, such as alkylidenecyclopropanes and bicyclo[1.1.0]butanes. These strained molecules are themselves valuable intermediates in organic synthesis due to their high reactivity.

The formation of these strained scaffolds often involves intramolecular rearrangements or ring-contraction reactions of appropriately functionalized cyclobutanes. For example, the Wolff rearrangement of α-diazoketones derived from cyclobutanone (B123998) precursors can lead to the formation of cyclopropanecarboxylic acid derivatives, which can be further elaborated into alkylidenecyclopropanes.

Bicyclo[1.1.0]butanes (BCBs), which possess one of the highest strain energies of any isolable hydrocarbon, are particularly intriguing synthetic targets. Their "butterfly" conformation and highly reactive central bond make them unique building blocks for generating molecular complexity. Synthetic strategies towards BCBs can involve the intramolecular cyclization of 1,3-disubstituted cyclobutane derivatives. The inherent strain in BCBs can be harnessed in strain-release-driven reactions to construct densely functionalized cyclobutanes and other complex bicyclic systems. researchgate.netrsc.orgresearchgate.net Recent advances have demonstrated that photochemical methods can be employed to facilitate novel transformations of BCBs. rsc.org

The following table provides an overview of synthetic strategies to access strained carbocyclic and bicyclic scaffolds from cyclobutane precursors.

Target ScaffoldSynthetic StrategyPrecursor ClassKey Transformation
AlkylidenecyclopropanesRing Contractionα-DiazocyclobutanonesWolff Rearrangement
Bicyclo[1.1.0]butanesIntramolecular Cyclization1,3-DihalocyclobutanesWurtz-type Reaction
Bicyclo[1.1.0]butanesPhotochemical IsomerizationSubstituted CyclobutenesValence Isomerization

Precursors for the Synthesis of Natural Products and Bioactive Molecule Analogues

The cyclobutane motif is a recurring structural feature in a wide range of natural products and bioactive molecules, many of which exhibit significant biological activities. researchgate.netrsc.orgresearchgate.netresearchgate.net Consequently, synthetic strategies that can efficiently construct this four-membered ring are of great interest to the synthetic community. Methanone, cyclobutylidene- and its derivatives serve as key precursors in the synthesis of these complex targets.

The total synthesis of numerous natural products containing a cyclobutane ring has been achieved using methodologies that rely on cyclobutane-based building blocks. researchgate.netrsc.org For example, the [2+2] cycloaddition reaction is a powerful tool for the stereocontrolled construction of the cyclobutane core of many natural products. nih.gov The resulting cycloadducts, which can be derived from precursors related to Methanone, cyclobutylidene-, are then elaborated through a series of functional group manipulations to afford the final natural product.

Furthermore, the unique conformational constraints imposed by the cyclobutane ring make it an attractive scaffold for the design of bioactive molecule analogues. By replacing more flexible or planar moieties with a cyclobutane ring, medicinal chemists can explore new regions of chemical space and develop compounds with improved potency, selectivity, and pharmacokinetic properties. The synthesis of diverse libraries of cyclobutanol (B46151) derivatives for drug discovery programs highlights this approach.

Below is a table showcasing examples of natural product classes containing the cyclobutane motif and the general synthetic strategies employed for their synthesis.

Natural Product ClassExampleKey Synthetic Strategy
Terpenoids(+)-Acanthodoral, (+)-KelsoeneIntramolecular [2+2] photocycloaddition
AlkaloidsPiperarboreninesC-H functionalization of cyclobutanes
Macrolides(-)-LaulimalideRing-closing metathesis of a cyclobutane-containing precursor
Phenols(-)-AscochlorinCyclobutenone-based benzannulation

Integration into Advanced Total Synthesis Strategies

The unique reactivity and structural features of cyclobutane derivatives have led to their integration into highly innovative and advanced total synthesis strategies. escholarship.org These strategies often leverage the inherent strain of the four-membered ring to orchestrate complex cascade reactions or skeletal rearrangements, enabling the rapid construction of intricate molecular frameworks.

One such strategy involves the use of strain-release-driven reactions of bicyclo[1.1.0]butanes, which can be accessed from cyclobutane precursors. researchgate.net The controlled cleavage of the central bond of a BCB can generate a 1,3-diradical or a zwitterionic intermediate, which can then participate in a variety of subsequent transformations, including cycloadditions and insertions, to build up molecular complexity in a single step.

Another advanced strategy involves the use of cyclobutenones in benzannulation reactions for the synthesis of polysubstituted aromatic compounds. nih.gov This approach has been successfully applied to the total synthesis of natural products like (-)-ascochlorin. nih.gov The versatility of cyclobutane-based building blocks is further demonstrated in their use in divergent total syntheses, where a common cyclobutane intermediate is transformed into multiple, structurally distinct natural products. researchgate.net

The following table summarizes some advanced total synthesis strategies that incorporate cyclobutane derivatives.

Synthetic StrategyKey IntermediateTransformationApplication
Strain-Release-Driven SynthesisBicyclo[1.1.0]butanesC-C bond activation and cycloadditionRapid construction of polycyclic systems
BenzannulationCyclobutenonesElectrocyclic ring-opening and cyclizationSynthesis of substituted arenes
Divergent SynthesisFunctionalized CyclobutanesSelective functionalization and rearrangementEfficient synthesis of multiple natural products
C-H FunctionalizationSubstituted CyclobutanesDirected C-H activationLate-stage modification of complex molecules

Emerging Research Directions and Future Prospects in Methanone, Cyclobutylidene Chemistry

Development of Sustainable and Green Synthetic Approaches

The synthesis of complex cyclobutane (B1203170) structures has traditionally relied on methods that are often resource-intensive and generate significant waste. In response, the development of sustainable and environmentally benign synthetic protocols is a major research thrust. This aligns with the broader principles of green chemistry, emphasizing atom economy, reduced energy consumption, and the use of renewable resources. rsc.org

Key developments in this area include:

Photochemical Methods: The use of visible light as a renewable energy source to power reactions represents a significant advance. rsc.org Photochemical protocols have been developed for the selective functionalization of bicyclobutanes, offering a direct and sustainable pathway to valuable difluoromethylated cyclobutane scaffolds, which are of high interest as bioisosteres in drug design. rsc.org This approach avoids the use of harsh fluorinating agents often required in traditional methods for synthesizing cyclobutyl ketones. rsc.org

Greener Solvents and Catalysts: Research is actively exploring the replacement of petroleum-based solvents with more environmentally friendly alternatives such as water, ionic liquids, or natural deep eutectic solvents (NADESs). mdpi.comnih.govrsc.org For instance, multicomponent reactions in aqueous media provide an eco-friendly route to diverse heterocyclic compounds. mdpi.com Biocatalysis, using enzymes in aqueous environments, is also becoming a standard technique for creating complex molecules, reducing the reliance on organic solvents. nih.gov

Atom Economy: Synthetic strategies that maximize the incorporation of all starting material atoms into the final product are being prioritized. Multicomponent reactions (MCRs) are exemplary in this regard, allowing for the one-pot synthesis of complex molecules from simple precursors with high efficiency and low waste generation. mdpi.comresearchgate.net

ApproachTraditional MethodGreen/Sustainable AlternativeKey Advantages
Energy Source Thermal heating (often high energy)Visible light (photochemistry)Renewable energy source, high selectivity, mild conditions. rsc.org
Solvents Petroleum-based organic solventsWater, ionic liquids, natural deep eutectic solvents (NADESs)Reduced environmental impact, improved safety. nih.govrsc.org
Reagents Stoichiometric, often hazardous reagentsCatalytic systems (e.g., biocatalysts, metal catalysts)High efficiency, reduced waste, reusability. nih.gov
Synthetic Strategy Multi-step linear synthesisOne-pot multicomponent reactions (MCRs)High atom economy, reduced purification steps, increased efficiency. mdpi.comresearchgate.net

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The inherent ring strain of the cyclobutylidene-methanone scaffold makes it a fertile ground for discovering novel chemical reactions. Researchers are moving beyond classical transformations to explore unprecedented reactivity patterns that enable the rapid construction of molecular complexity.

A significant area of progress is the formal γ-C–H functionalization of cyclobutyl ketones. nih.govnih.gov This strategy allows for the stereospecific synthesis of valuable cis-1,3-difunctionalized cyclobutanes, which are emerging as important motifs in medicinal chemistry. nih.gov The process involves a two-step sequence:

A Norrish-Yang cyclization of an aryl-cyclobutyl ketone, promoted by UV light, generates a bicyclo[1.1.1]pentan-2-ol intermediate. nih.gov

This intermediate undergoes a palladium-catalyzed C–C bond cleavage and subsequent functionalization with various coupling partners, including aryl, heteroaryl, alkenyl, and alkynyl groups. nih.govnih.gov

This method provides access to a range of complex cyclobutane building blocks with high diastereocontrol, a task that is challenging with traditional synthetic routes. nih.govnih.gov Furthermore, cycloaddition reactions involving strained rings like cyclobutadiene (B73232) are being explored to create highly functionalized and complex polycyclic systems. nih.gov These transformations leverage the strain-release principle to drive the formation of intricate molecular architectures that would be difficult to assemble otherwise.

Transformation TypeDescriptionKey FeaturesSignificance
γ-C–H Functionalization A sequential C–H/C–C functionalization strategy for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones. nih.govUses a Norrish-Yang cyclization followed by Pd-catalyzed C-C cleavage/functionalization. nih.govProvides access to valuable cis-1,3-difunctionalized cyclobutanes for medicinal chemistry. nih.govnih.gov
Intramolecular Cycloadditions Reactions of cyclobutadiene tethered to dienes to form highly functionalized cyclobutene-containing adducts. nih.govCan proceed via competing (2+2) and (4+2) pathways depending on the tether length. nih.govGenerates versatile platforms for the rapid synthesis of complex molecular systems, including medium rings.
Multicomponent Reactions (MCRs) One-pot reactions combining three or more starting materials, such as the Groebke-Blackburn-Bienaymé reaction. nih.govHigh atom economy, operational simplicity, and ability to generate diverse libraries of complex molecules. researchgate.netPowerful tool in drug discovery for synthesizing therapeutically relevant heterocyclic compounds. researchgate.netnih.gov

Advancements in Computational Methodologies for Predictive Chemical Design

Computational chemistry is becoming an indispensable tool in modern organic synthesis, enabling researchers to predict reaction outcomes, elucidate mechanisms, and design novel molecules with desired properties. In the context of cyclobutylidene-methanone chemistry, computational methods are accelerating discovery and innovation.

Density Functional Theory (DFT) is widely used to investigate the kinetics and mechanisms of reactions involving complex structures. mdpi.com It allows for the calculation of transition state energies and reaction pathways, providing insights that can guide experimental design. mdpi.com For example, theoretical studies have been crucial in understanding the factors that influence competing pericyclic pathways in the cycloadditions of cyclobutadiene. nih.gov

Beyond mechanistic studies, a paradigm shift is occurring with the integration of artificial intelligence (AI) and machine learning (ML). These technologies are being used to develop predictive models for chemical properties and biological activity. nih.govresearchgate.net By training algorithms on large datasets of chemical structures and their associated experimental data, it is possible to:

Predict Bioactivity: Machine learning models can be trained on phenotypic profiles from compound library screens to predict the activity of new molecules in unrelated assays, significantly increasing hit rates in drug discovery. nih.gov

Determine Compound Stability: Deep learning models, such as multi-layer perceptrons, can predict the formation energy and stability of compounds based solely on their chemical composition, accelerating materials discovery. northwestern.edu

Optimize Molecular Properties: AI-driven generative models can design novel molecules with optimized potency, selectivity, and safety profiles, improving the quality of drug candidates. researchgate.net

Computational MethodApplication in Chemical DesignExample
Density Functional Theory (DFT) Elucidation of reaction mechanisms and prediction of kinetic parameters. mdpi.comStudying competing (2+2) and (4+2) cycloaddition pathways of cyclobutadiene. nih.gov
Machine Learning (ML) / Deep Learning Predicting bioactivity, toxicity, and physicochemical properties from molecular structure. nih.govresearchgate.netUsing cell imaging data to train models that predict hit compounds in new assays. nih.gov
Generative AI Models De novo design of novel molecules with optimized, multi-parameter properties. researchgate.netCreating new chemical structures with predicted high potency and low toxicity for drug development. researchgate.net
Chemoinformatics Analysis of chemical structures to predict library diversity and structure-activity relationships. nih.govVirtual screening of compound libraries to identify promising candidates for physical testing. nih.gov

Integration with Materials Science and Advanced Functional Molecules

The unique structural and stereochemical properties of the cyclobutane ring make it an increasingly attractive scaffold for the design of advanced functional molecules, particularly in materials science and medicinal chemistry. The rigid, three-dimensional nature of the cyclobutane core can confer advantageous properties compared to more flexible or planar structures.

In medicinal chemistry, 1,3-disubstituted cyclobutanes are of particular interest because they adopt a puckered, linear geometry. nih.gov This conformation can serve as a rigid, non-planar bioisostere for aryl groups or as a constrained linker, which can lead to improved pharmacological properties such as:

Enhanced Metabolic Stability: The rigid scaffold can be less susceptible to metabolic degradation. nih.gov

Improved Binding Efficiency: The defined three-dimensional shape can lead to more specific and higher-affinity interactions with biological targets. nih.gov

The synthetic methods being developed, such as the C-H functionalization of cyclobutyl ketones, are providing chemists with the tools needed to systematically incorporate these valuable scaffolds into drug candidates. nih.govnih.gov The versatility of the ketone functional group allows for further modifications, including conversion to amides and esters, expanding the chemical space available for exploration. nih.gov The development of new chemical tools to create novel carbene chemistry is also expanding the possibilities for synthesizing medicines and agrichemicals based on these strained ring systems. osu.edu This integration of novel synthesis with functional applications promises to yield new generations of advanced materials and therapeutics built upon the cyclobutylidene-methanone framework.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for cyclobutylidene-methanone derivatives, and how can reaction yields be improved?

  • Methodological Answer : Cyclobutylidene-methanone derivatives are typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. To optimize yields:

  • Catalyst Selection : Use Lewis acids (e.g., AlCl₃) for electrophilic aromatic substitution on chlorothiophene rings .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates for ketone formation .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during cyclobutyl group incorporation .
    • Validation : Monitor intermediates via TLC and confirm final products using GC-MS or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing the structural stability of cyclobutylidene-methanone under varying conditions?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent effects on the cyclobutyl and thiophene moieties. Compare shifts with NIST reference data .
  • FT-IR : Track carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) to assess electronic perturbations .
  • X-ray Crystallography : Resolve bond angles and torsional strain in the cyclobutyl ring, critical for stability analysis .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of cyclobutylidene-methanone in novel substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate activation energies for nucleophilic substitution at the thiophene chlorine site. Use software like Gaussian or ORCA .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways to identify kinetic bottlenecks .
  • Retrosynthesis Tools : Leverage AI-driven platforms (e.g., Reaxys) to propose feasible routes for derivatives .

Q. What methodologies resolve contradictions in reported biological activities of cyclobutylidene-methanone derivatives across studies?

  • Methodological Answer :

  • Meta-Analysis Framework : Use PRISMA guidelines to aggregate data from heterogeneous studies. Assess bias via funnel plots .
  • Subgroup Analysis : Stratify results by experimental conditions (e.g., cell lines, assay protocols) to identify confounding variables .
  • Dose-Response Modeling : Re-analyze raw data to standardize IC₅₀ values, addressing variability in potency claims .

Design an experimental protocol to assess the thermodynamic stability of cyclobutylidene-methanone in polymer matrices.

  • Methodological Answer :

  • Sample Preparation : Incorporate the compound into polylactic acid (PLA) via melt blending. Vary concentrations (1–5% w/w) .
  • Thermal Analysis :
  • Differential Scanning Calorimetry (DSC) : Measure glass transition (Tg) and melting points to detect plasticization effects.
  • Thermogravimetric Analysis (TGA) : Quantify decomposition onset temperatures under nitrogen/air atmospheres .
  • Accelerated Aging : Expose samples to UV light (λ = 365 nm) and monitor degradation via FT-IR over 30 days .

Data Management & Literature Review

Q. How can researchers ensure FAIR compliance when publishing cyclobutylidene-methanone datasets?

  • Methodological Answer :

  • Metadata Standards : Use domain-specific templates (e.g., ISA-Tab) to describe synthesis conditions, purity, and instrumentation .
  • Repository Selection : Deposit data in ChemSpider or PubChem with persistent identifiers (DOIs) .
  • License Clarity : Apply CC-BY licenses to enable reuse while requiring attribution .

Q. What strategies improve the reproducibility of cyclobutylidene-methanone bioactivity assays?

  • Methodological Answer :

  • Strict Controls : Include positive (e.g., doxorubicin) and negative controls in cytotoxicity assays .
  • Blinded Analysis : Use automated plate readers to minimize observer bias in absorbance measurements .
  • Open Protocols : Share step-by-step workflows on platforms like Protocols.io , including raw data files .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.